molecular formula C7H15ClN2O2S B1428508 1-(Cyclopropylsulfonyl)piperazine hydrochloride CAS No. 1057385-13-3

1-(Cyclopropylsulfonyl)piperazine hydrochloride

Cat. No. B1428508
Key on ui cas rn: 1057385-13-3
M. Wt: 226.73 g/mol
InChI Key: XMQSYWUXRAPUHP-UHFFFAOYSA-N
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Patent
US08802670B2

Procedure details

To N—BOC-piperazine (1.3 g) in dry DCM (10 ml) was added triethylamine (1.2 mL) and cyclopropanesulphonyl chloride (1.04 g) and the reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was then diluted with DCM, washed with water, dried (MgSO4) and reduced in vacuo. The residue was dissolved in methanol (10 mL) and 4M HCL in dioxane was added (20 mL). After stirring overnight the solvent was reduced in vacuo to yield 1-cyclopropanesulfonyl-piperazine hydrochloride.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)(OC(C)(C)C)=O.C(N(CC)CC)C.[CH:21]1([S:24]([Cl:27])(=[O:26])=[O:25])[CH2:23][CH2:22]1>C(Cl)Cl>[ClH:27].[CH:21]1([S:24]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)(=[O:26])=[O:25])[CH2:23][CH2:22]1 |f:4.5|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.04 g
Type
reactant
Smiles
C1(CC1)S(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (10 mL)
ADDITION
Type
ADDITION
Details
4M HCL in dioxane was added (20 mL)
STIRRING
Type
STIRRING
Details
After stirring overnight the solvent
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.C1(CC1)S(=O)(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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